![molecular formula C13H12F3NO4S2 B2656999 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1798523-56-4](/img/structure/B2656999.png)
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TH-302 and has been shown to have a variety of interesting properties that make it a useful tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide involves the release of a cytotoxic agent in hypoxic conditions. The compound is designed to be inactive in normal oxygen conditions but becomes activated in areas of low oxygen concentration. This activation leads to the release of a cytotoxic agent that can kill cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide are still being studied. However, it is known that the compound is able to selectively target hypoxic cells, which makes it a potential candidate for cancer therapy. Additionally, the compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide in lab experiments is its ability to selectively target hypoxic cells. This property makes it a useful tool for investigating various biological processes that occur in these conditions. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are many potential future directions for research involving N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide. Some of these include:
- Investigating the use of this compound in combination with other cancer therapies to improve treatment outcomes.
- Exploring the potential use of this compound in the treatment of inflammatory diseases.
- Studying the mechanism of action of this compound in more detail to better understand its potential applications.
- Developing new synthesis methods for this compound to improve its solubility in water and make it easier to work with in lab experiments.
- Investigating the potential use of this compound in other areas of scientific research, such as in the study of hypoxia in the brain.
Synthesis Methods
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide involves a multi-step process that begins with the reaction of 2-bromoethylamine hydrobromide with thiophene-2-carboxylic acid. This intermediate is then reacted with 2-(trifluoromethoxy)benzenesulfonyl chloride to yield the final product.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a hypoxia-activated prodrug. This means that the compound is only activated in areas of low oxygen concentration, such as in tumors. This property makes it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4S2/c14-13(15,16)21-10-4-1-2-6-12(10)23(19,20)17-8-9(18)11-5-3-7-22-11/h1-7,9,17-18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSKLHDIJJYXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide |
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